molecular formula C22H14BrNO3 B12190217 N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide

Cat. No.: B12190217
M. Wt: 420.3 g/mol
InChI Key: PGPIQPRKYFTGOD-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide is a chemical compound known for its unique structure, which includes a benzofuran moiety and a bromobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide typically involves the following steps:

    Formation of the benzofuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the benzofuran to the phenyl ring: This step often involves a Friedel-Crafts acylation reaction, where the benzofuran is attached to a phenyl ring using a suitable acyl chloride and a Lewis acid catalyst.

    Introduction of the bromobenzamide group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The bromobenzamide group may also contribute to the compound’s biological activity by interacting with cellular proteins and influencing signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide: Similar structure but with a methoxy group instead of a bromine atom.

    N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a bromobenzamide group.

Uniqueness

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C22H14BrNO3

Molecular Weight

420.3 g/mol

IUPAC Name

N-[4-(1-benzofuran-2-carbonyl)phenyl]-2-bromobenzamide

InChI

InChI=1S/C22H14BrNO3/c23-18-7-3-2-6-17(18)22(26)24-16-11-9-14(10-12-16)21(25)20-13-15-5-1-4-8-19(15)27-20/h1-13H,(H,24,26)

InChI Key

PGPIQPRKYFTGOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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